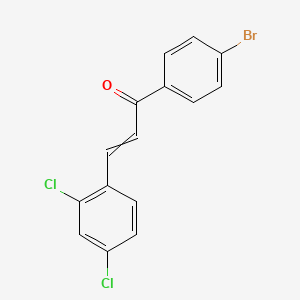

1-(4-溴苯基)-3-(2,4-二氯苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

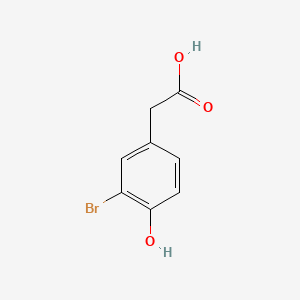

The compound 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety, which is a common feature in various natural products with medicinal properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar bromophenyl and dichlorophenyl compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is a base-catalyzed condensation of an aldehyde with an acetophenone under mild conditions. For instance, the synthesis of a similar compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that the synthesis of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one could potentially follow a similar pathway, using appropriate bromophenyl and dichlorophenyl precursors.

Molecular Structure Analysis

The molecular structure of chalcone derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy, as well as single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions. The molecular structure is also analyzed computationally using methods like density functional theory (DFT), which can predict the vibrational wavenumbers and help in the assignment of IR spectra .

Chemical Reactions Analysis

Chalcones are known to undergo various chemical reactions due to the presence of the reactive α,β-unsaturated ketone moiety. They can participate in cycloaddition reactions, serve as Michael acceptors, and undergo enantioselective transformations . The specific reactivity of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one would depend on the substituents on the phenyl rings and the electronic effects they impart on the molecule.

Physical and Chemical Properties Analysis

The physical properties such as melting point and decomposition temperature of chalcone derivatives can be determined using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . The chemical properties, including the stability of the molecule, can be inferred from hyper-conjugative interactions and charge delocalization, which are analyzed using natural bond orbital (NBO) analysis . The HOMO and LUMO analysis provides insights into the charge transfer within the molecule, and the molecular electrostatic potential (MEP) map indicates the regions of electron density and potential reactivity .

科学研究应用

分子结构和晶体包装

- 1-(4-溴苯基)-3-(2,4-二氯苯基)丙-2-烯-1-酮的各种衍生物的分子结构展示出独特的角度和扭转模式。例如,一项研究发现,在类似分子中,二氯苯基和溴苯基团的平均平面之间的角度为45.3度,同时在甲氧基团中存在明显的扭曲,远离溴苯基环(Butcher et al., 2007)。此外,分子以链状方式包装,形成与晶胞的bc面平行的交替倒置模式(Fun et al., 2008)。

非线性光学性质和半导体应用

- 这种化合物及其衍生物由于其非线性光学性质在光电子学和半导体领域显示出潜力。例如,(E)-1-(4-溴苯基)-3-(2-氯苯基)丙-2-烯-1-酮展示出显著的二次和三次非线性光学(NLO)性质,使其适用于半导体器件(Shkir et al., 2019)。

电荷传输和电子性质

- 这种化合物的电荷传输和电子性质值得关注。涉及量子化学密度泛函理论计算的研究揭示了从占据到非占据分子轨道的全面分子内和分子间电荷传输。这表明这类化合物可能是有效的电子传输材料,并在有机半导体器件中作为n型材料(Shkir et al., 2019)。

在癌症研究中的细胞毒性

- 这种化合物的一些衍生物已经被用于针对癌细胞的细胞毒性测试。例如,一项研究合成了各种查尔酮,包括1-(4-溴苯基)-3-(2,4-二氯苯基)丙-2-烯-1-酮的衍生物,并评估了它们对MCF-7乳腺癌细胞的细胞毒性影响。结果显示了作为癌症预防剂的潜力(Brahmana et al., 2022)。

抗氧化活性

- 在另一项研究中,一种衍生物在使用DPPH方法测试时显示出较低的抗氧化活性。这表明在抗氧化研究领域有进一步探索的潜力(Brahmana et al., 2021)。

未来方向

The compound has been studied for its nonlinear optical (NLO) behavior due to its crystallization in non-centrosymmetric structure, excellent second harmonic generation efficiency (SHG) and flexibility in structure of chalcones due to donor-acceptor groups . This suggests potential applications in electro-optic modulation, frequency mixing and second-harmonic generation .

属性

IUPAC Name |

1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYULJYQCIXAZIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377555 |

Source

|

| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

CAS RN |

918496-04-5 |

Source

|

| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1272494.png)

![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)